![molecular formula C10H20N2O B15254560 3-[1-(Aminomethyl)-3-methylcyclopentyl]azetidin-3-OL](/img/structure/B15254560.png)
3-[1-(Aminomethyl)-3-methylcyclopentyl]azetidin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(Aminomethyl)-3-methylcyclopentyl]azetidin-3-OL is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. . The unique structure of this compound makes it an interesting subject for research in various fields.
Preparation Methods
The synthesis of 3-[1-(Aminomethyl)-3-methylcyclopentyl]azetidin-3-OL can be achieved through several synthetic routes. One common method involves the mesylation of 1,3-butanediol followed by treatment with benzylamine to yield the desired azetidine . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-[1-(Aminomethyl)-3-methylcyclopentyl]azetidin-3-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The azetidine ring can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[1-(Aminomethyl)-3-methylcyclopentyl]azetidin-3-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Biology: The compound’s structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Azetidines, including this compound, are explored for their potential therapeutic properties.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[1-(Aminomethyl)-3-methylcyclopentyl]azetidin-3-OL involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .
Comparison with Similar Compounds
3-[1-(Aminomethyl)-3-methylcyclopentyl]azetidin-3-OL can be compared with other similar compounds, such as:
2-Methylazetidine: Another azetidine derivative with different substituents.
Oxetane derivatives: Compounds containing a four-membered oxygen-containing ring.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which differentiate it from other azetidine and oxetane derivatives.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
3-[1-(aminomethyl)-3-methylcyclopentyl]azetidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c1-8-2-3-9(4-8,5-11)10(13)6-12-7-10/h8,12-13H,2-7,11H2,1H3 |
InChI Key |
WEIIRJHUGFNGLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CN)C2(CNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


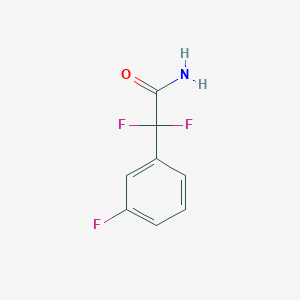
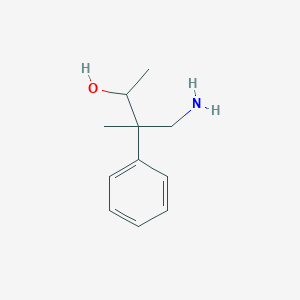
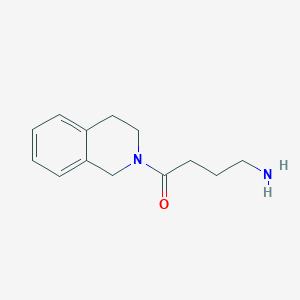
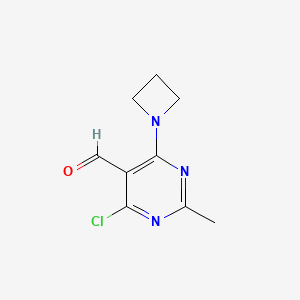

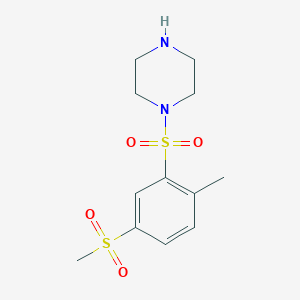

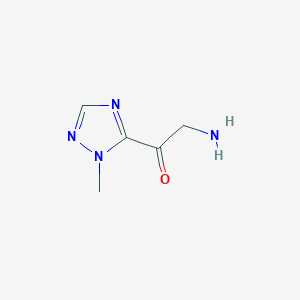
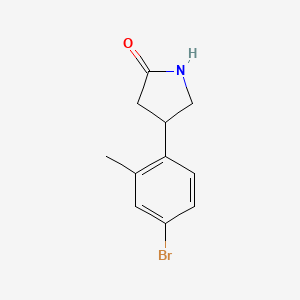
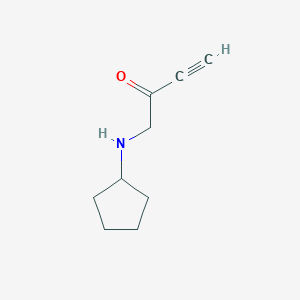
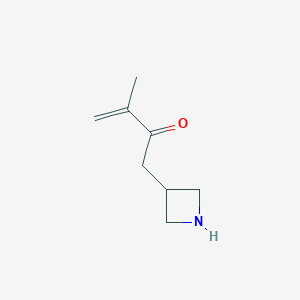
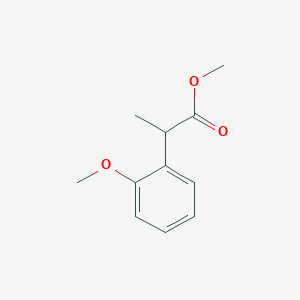
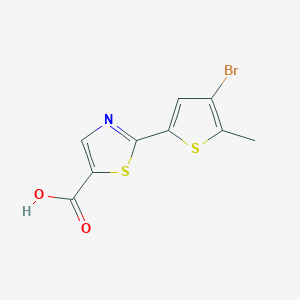
![8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B15254567.png)
